molecular formula C15H9N3O3 B15029965 4-{5-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzonitrile

4-{5-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzonitrile

Cat. No.: B15029965
M. Wt: 279.25 g/mol
InChI Key: COOPVPZMXVZZLD-KPKJPENVSA-N
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Description

4-(5-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZONITRILE is a complex organic compound that features a unique combination of furan and imidazolidine rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZONITRILE typically involves multi-step organic reactions. One common method includes the reaction of 4-cyanophenylhydrazine hydrochloride with 5-arylfurfurals under specific conditions . The reaction conditions often involve the use of solvents like cyclohexane and bases such as t-BuOK, with the reaction being carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(5-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZONITRILE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

4-(5-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZONITRILE involves its interaction with various molecular targets. The compound’s furan and imidazolidine rings allow it to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and imidazolidine derivatives, such as:

Uniqueness

What sets 4-(5-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZONITRILE apart is its unique combination of the furan and imidazolidine rings, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C15H9N3O3

Molecular Weight

279.25 g/mol

IUPAC Name

4-[5-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl]benzonitrile

InChI

InChI=1S/C15H9N3O3/c16-8-9-1-3-10(4-2-9)13-6-5-11(21-13)7-12-14(19)18-15(20)17-12/h1-7H,(H2,17,18,19,20)/b12-7+

InChI Key

COOPVPZMXVZZLD-KPKJPENVSA-N

Isomeric SMILES

C1=CC(=CC=C1C#N)C2=CC=C(O2)/C=C/3\C(=O)NC(=O)N3

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(O2)C=C3C(=O)NC(=O)N3

Origin of Product

United States

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